molecular formula C10H10N4O B13879594 N-[3-(2H-triazol-4-yl)phenyl]acetamide

N-[3-(2H-triazol-4-yl)phenyl]acetamide

Cat. No.: B13879594
M. Wt: 202.21 g/mol
InChI Key: KULJVSVVCWVTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2H-triazol-4-yl)phenyl]acetamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-triazol-4-yl)phenyl]acetamide typically involves the reaction of 3-(2H-triazol-4-yl)aniline with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the acetylation process. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-triazol-4-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted triazole derivatives. These products can exhibit different biological and chemical properties, making them valuable for further research and development .

Scientific Research Applications

N-[3-(2H-triazol-4-yl)phenyl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(2H-triazol-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its ability to form hydrogen bonds and interact with biological membranes contributes to its antimicrobial and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent containing a triazole ring.

    Voriconazole: Another antifungal drug with a triazole moiety.

    Trazodone: An antidepressant that includes a triazole structure.

    Nefazodone: An antidepressant with a triazole component.

Uniqueness

N-[3-(2H-triazol-4-yl)phenyl]acetamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Unlike other triazole-containing compounds, it exhibits a broader range of applications, from medicinal chemistry to material science. Its versatility and potential for further modification make it a valuable compound for ongoing research and development .

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

N-[3-(2H-triazol-4-yl)phenyl]acetamide

InChI

InChI=1S/C10H10N4O/c1-7(15)12-9-4-2-3-8(5-9)10-6-11-14-13-10/h2-6H,1H3,(H,12,15)(H,11,13,14)

InChI Key

KULJVSVVCWVTFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NNN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.